Cas no 1213015-73-6 ((1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine)

(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine is a synthetic organic compound with significant applications in medicinal chemistry. This chiral compound exhibits a high degree of purity and stability, making it ideal for research and development in drug synthesis. Its unique structure and functionality provide opportunities for targeted molecular design, contributing to the development of novel therapeutic agents.
(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine structure
1213015-73-6 structure
商品名:(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine
CAS番号:1213015-73-6
MF:C9H12BrN
メガワット:214.102281570435
CID:5595330
PubChem ID:92207939

(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • Benzenemethanamine, 4-bromo-α,3-dimethyl-, (αR)-
    • (R)-1-(4-bromo-3-methylphenyl)ethanamine
    • 1213015-73-6
    • Y12483
    • (R)-1-(4-BROMO-3-METHYLPHENYL)ETHAN-1-AMINE
    • EN300-1720198
    • (1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine
    • インチ: 1S/C9H12BrN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1
    • InChIKey: GPDLQTSXVDZBBN-SSDOTTSWSA-N
    • ほほえんだ: [C@@H](C1C=CC(Br)=C(C)C=1)(N)C

計算された属性

  • せいみつぶんしりょう: 213.01531g/mol
  • どういたいしつりょう: 213.01531g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 26Ų

じっけんとくせい

  • 密度みつど: 1.345±0.06 g/cm3(Predicted)
  • ふってん: 276.1±25.0 °C(Predicted)
  • 酸性度係数(pKa): 8.86±0.10(Predicted)

(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1720198-10.0g
(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine
1213015-73-6
10g
$2638.0 2023-06-04
Enamine
EN300-1720198-0.25g
(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine
1213015-73-6
0.25g
$564.0 2023-09-20
Enamine
EN300-1720198-0.05g
(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine
1213015-73-6
0.05g
$515.0 2023-09-20
Enamine
EN300-1720198-0.5g
(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine
1213015-73-6
0.5g
$589.0 2023-09-20
Enamine
EN300-1720198-2.5g
(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine
1213015-73-6
2.5g
$1202.0 2023-09-20
Enamine
EN300-1720198-5g
(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine
1213015-73-6
5g
$1779.0 2023-09-20
Enamine
EN300-1720198-5.0g
(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine
1213015-73-6
5g
$1779.0 2023-06-04
Enamine
EN300-1720198-1g
(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine
1213015-73-6
1g
$614.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1761000-1g
(r)-1-(4-Bromo-3-methylphenyl)ethan-1-amine
1213015-73-6 98%
1g
¥8584.00 2024-08-09
Enamine
EN300-1720198-0.1g
(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine
1213015-73-6
0.1g
$540.0 2023-09-20

(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine 関連文献

(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amineに関する追加情報

Compound Introduction: (1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine (CAS No. 1213015-73-6)

The compound (1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine, identified by the CAS number 1213015-73-6, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of aromatic amines, which have been extensively studied for their potential applications in drug development. The presence of both bromine and methyl substituents on the phenyl ring enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from aromatic amines. These compounds have shown promise in various pharmacological applications, including the treatment of neurological disorders, inflammation, and cancer. The specific structural features of (1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine make it a particularly interesting candidate for further investigation.

The stereochemistry of the compound, indicated by the (1R) configuration, plays a crucial role in its biological activity. Chiral compounds often exhibit different pharmacological properties depending on their stereochemical orientation, making the precise control of stereochemistry essential in drug design. The synthesis of enantiomerically pure forms of such compounds is a challenging but critical task in medicinal chemistry.

Recent advancements in synthetic methodologies have enabled the efficient preparation of complex aromatic amine derivatives like (1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine. Techniques such as asymmetric hydrogenation and chiral auxiliary-assisted synthesis have been employed to achieve high enantiomeric purity. These methods not only improve the yield and scalability of production but also enhance the overall quality of the final product.

The pharmacological potential of (1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine has been explored in several preclinical studies. Its interaction with biological targets such as enzymes and receptors has been investigated to understand its mechanism of action. Preliminary findings suggest that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory therapies.

Additionally, the compound's structural features have been optimized to improve its pharmacokinetic properties. Modifications such as solubility enhancement and metabolic stability have been addressed to ensure better bioavailability and prolonged therapeutic effects. These efforts are part of a broader trend in drug development aimed at creating more effective and safer medications.

The role of computational chemistry in the design and optimization of such compounds cannot be overstated. Molecular modeling techniques have been used to predict the binding affinity and interactions of (1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine with biological targets. These simulations provide valuable insights into the compound's behavior at the molecular level and guide experimental efforts towards more efficient drug design.

In conclusion, (1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine (CAS No. 1213015-73-6) represents a promising candidate for further pharmaceutical development. Its unique structural features, combined with recent advancements in synthetic and computational chemistry, make it an attractive molecule for future research. Continued investigation into its pharmacological properties and potential therapeutic applications will likely contribute significantly to the advancement of medicinal chemistry.

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